Superior α7-nAChR Negative Allosteric Modulation vs. Ketamine
In patch-clamp studies using cells expressing α7-nAChR, (R,S)-dehydronorketamine demonstrated potent inhibition of acetylcholine-evoked currents. Its IC50 of 55 ± 6 nM establishes it as a highly potent negative allosteric modulator (NAM) [1]. This contrasts sharply with (R,S)-ketamine, which was reported as inactive at these sub-anesthetic concentrations [1]. The inhibition by dehydronorketamine was voltage-independent and did not involve competitive displacement of the ligands [125I]-α-bungarotoxin or [3H]-epibatidine, confirming its unique allosteric binding site [1]. This quantitative difference defines its specific pharmacological profile.
| Evidence Dimension | α7-nAChR Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 55 ± 6 nM |
| Comparator Or Baseline | (R,S)-Ketamine: inactive at comparable concentrations |
| Quantified Difference | Inactive vs 55 nM |
| Conditions | Patch-clamp electrophysiology in cells expressing α7-nicotinic acetylcholine receptors |
Why This Matters
This data is critical for researchers studying α7-nAChR function or the non-NMDA mechanisms of ketamine's effects, ensuring procurement of the correct metabolite.
- [1] Moaddel, R. et al. (2013). Sub-anesthetic concentrations of (R,S)-ketamine metabolites inhibit acetylcholine-evoked currents in α7 nicotinic acetylcholine receptors. European Journal of Pharmacology, 698(1-3), 228-234. View Source
